![molecular formula C21H18ClN5O4 B3004402 2-(1-(4-氯苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-N-(2,4-二甲氧基苯基)乙酰胺 CAS No. 852440-98-3](/img/structure/B3004402.png)
2-(1-(4-氯苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-N-(2,4-二甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide" is a complex organic molecule that includes several functional groups and structural motifs. It contains a pyrazolopyrimidinone core, which is a fused bicyclic structure consisting of a pyrazole ring joined to a pyrimidine ring. This core is substituted with a 4-chlorophenyl group and an acetamide moiety that is further substituted with a 2,4-dimethoxyphenyl group. The presence of chloro and methoxy substituents suggests potential for varied chemical reactivity and interactions.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds with chlorophenyl and acetamide groups have been synthesized. For instance, the synthesis of "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide" involves the formation of an acetamide linkage and the introduction of chlorophenyl groups . The synthesis likely involves multiple steps, including the formation of the pyrazolopyrimidinone core, followed by chlorination and acetylation reactions to introduce the respective phenyl and acetamide groups.
Molecular Structure Analysis
The molecular structure of related compounds shows that the chlorophenyl ring can be oriented at various angles with respect to other rings in the molecule, such as a thiazole ring, as seen in the structure of "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide" where the angle is 7.1(1)° . This suggests that in the compound of interest, the orientation of the chlorophenyl group with respect to the pyrazolopyrimidinone core could be a defining feature of its three-dimensional conformation.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the functional groups present. The acetamide moiety is known to participate in hydrogen bonding, as seen in related compounds where N—H⋯O and C—H⋯O hydrogen bonds are significant . The chloro substituents may also engage in halogen bonding, such as C—Cl⋯π(arene) interactions, which can influence the compound's reactivity and crystal packing .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be extrapolated from the properties of similar molecules. For example, the presence of intermolecular hydrogen bonds and halogen interactions can affect the melting point, solubility, and crystal packing of the compound . The electron-withdrawing chloro groups and electron-donating methoxy groups can influence the compound's acidity, basicity, and overall polarity, which in turn affects its solubility in different solvents and its potential biological activity.
科学研究应用
抗肿瘤活性
- 该化合物及其衍生物在抗肿瘤应用中表现出前景。El-Morsy 等人(2017 年)的一项研究合成了一系列吡唑并[3,4-d]嘧啶衍生物,证明了它们对人乳腺腺癌细胞系 MCF7 的潜力。在这些衍生物中,一种类似的化合物表现出显着的抗肿瘤活性,表明 2-(1-(4-氯苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-N-(2,4-二甲氧基苯基)乙酰胺在癌症研究中的潜力 (El-Morsy, El-Sayed, & Abulkhair, 2017)。
抗菌活性
- Bondock 等人(2008 年)和 El-Sayed 等人(2017 年)的研究表明,吡唑并[3,4-d]嘧啶衍生物(包括与所讨论化合物结构相似的化合物)表现出抗菌特性。这些研究突出了此类化合物在开发新型抗菌剂中的潜力,表明 2-(1-(4-氯苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-N-(2,4-二甲氧基苯基)乙酰胺的可能应用 (Bondock, Rabie, Etman, & Fadda, 2008),(El-Sayed, Ibrahim, Soltan, & Abo-Kul, 2017)。
神经炎症成像的潜力
- Damont 等人(2015 年)研究了一系列与所讨论化合物密切相关的吡唑并[1,5-a]嘧啶,以了解它们与转运蛋白 18 kDa (TSPO) 的结合潜力。该蛋白质被认为是神经炎症过程的早期生物标志物,表明类似化合物可能对神经炎症 PET 成像有用 (Damont, Médran-Navarrete, Cacheux, et al., 2015)。
属性
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4/c1-30-15-7-8-17(18(9-15)31-2)25-19(28)11-26-12-23-20-16(21(26)29)10-24-27(20)14-5-3-13(22)4-6-14/h3-10,12H,11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXVGFJJBGFALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methylpyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3004319.png)
![3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3004320.png)
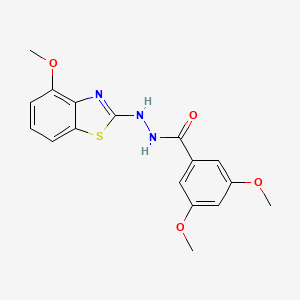
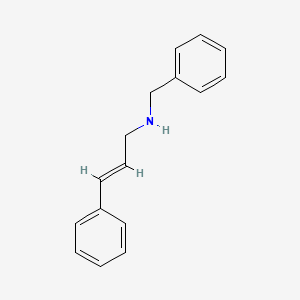
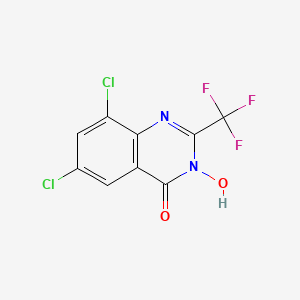
![3-(2-chlorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004327.png)

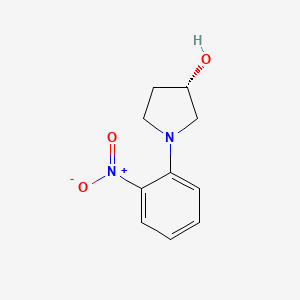
![1-(6-Chloro-5-methylpyridin-3-yl)sulfonyl-4-[(dimethylamino)methyl]piperidin-4-ol](/img/structure/B3004333.png)
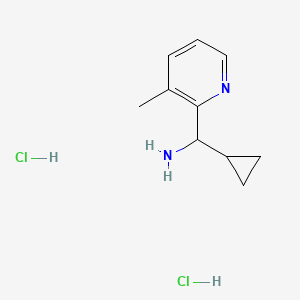
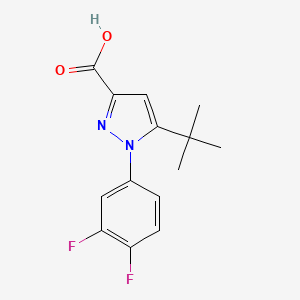
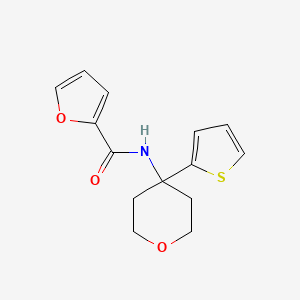
![(E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B3004339.png)
![5-Silaspiro[4.5]decan-8-one](/img/structure/B3004342.png)